benzyl 8-methoxy-2H-chromene-3-carboxylate
Description
Historical Context and Evolution of Chromene Derivatives in Pharmaceutical Science
The history of chromene derivatives is deeply rooted in the study of natural products. google.com Compounds containing the chromene nucleus, such as alkaloids, flavonoids, and tocopherols (B72186), are abundantly found in the plant kingdom. researchgate.net Early research focused on the isolation and characterization of these natural chromenes, which revealed a variety of biological effects. This initial exploration paved the way for synthetic organic chemists to develop novel methods for creating diverse chromene analogues. rsc.orgmsu.edu Over the decades, this has evolved from simple extraction to sophisticated synthetic strategies, enabling the creation of extensive libraries of chromene-based compounds for pharmacological screening and the development of targeted therapeutic agents. benthambooks.com
Structural Diversity and Biological Prominence of the Chromene Scaffold
The chromene unit is a versatile structural motif comprising a benzene (B151609) ring fused to a pyran nucleus. researchgate.netmdpi.com This basic framework allows for extensive functionalization at various positions, leading to a vast array of derivatives with distinct physicochemical and biological properties. researchgate.netnih.gov The two most common isomers are 2H-chromene and 4H-chromene, distinguished by the position of the sp3-hybridized carbon atom in the pyran ring. frontiersin.org This structural variability, combined with a lipophilic nature that often enhances membrane permeability, has motivated extensive research into chromene-bearing analogues as potential drug candidates. researchgate.netresearchgate.net Their ability to interact with a multitude of cellular targets underpins their prominence in medicinal chemistry. researchgate.net
Overview of Key Pharmacological Activities Exhibited by 2H-Chromene-3-Carboxylates
The 2H-chromene scaffold is associated with a broad range of pharmacological activities. nih.gov Derivatives of this class have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. researchgate.netmdpi.comresearchgate.net The introduction of a carboxylate or related group at the 3-position of the 2H-chromene ring is a key area of investigation. For instance, certain 2H-chromene-3-carboxylate derivatives have been specifically explored for their anti-inflammatory and antioxidant properties. chemimpex.com Furthermore, studies on related structures, such as coumarin-3-carboxamides, have revealed potent anticancer activity, suggesting that functionalization at this position is crucial for modulating biological effects. nih.gov Research has shown that various chromene derivatives can induce apoptosis (programmed cell death) in cancer cells and halt the cell cycle, making them promising candidates for oncology research. frontiersin.orgsemanticscholar.orgnih.gov
| Pharmacological Activity | Description | Key Findings and Examples |
| Anticancer | Inhibition of cancer cell growth and proliferation, induction of apoptosis. | Novel flavanones with chromene moieties showed remarkable potency against various cancer cell lines (HCT-116, HepG-2, A-549, MCF-7). frontiersin.org 8-Methoxycoumarin-3-carboxamide analogues exhibited potent antiproliferative activity against liver cancer cells (HepG2). nih.gov |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | Fused chromene derivatives have shown promising in-vitro antimicrobial potency against strains like Klebsiella planticola and Micrococcus luteus. frontiersin.orgnih.gov |
| Anti-inflammatory | Reduction of inflammation. | Chromene derivatives are known to possess anti-inflammatory properties, a key area of interest for pharmaceutical development. researchgate.netchemimpex.com |
| Antioxidant | Scavenging of free radicals. | The chromene structure is a component of natural antioxidants like tocopherols (Vitamin E) and is explored for its potential in formulating health supplements and therapeutic agents. researchgate.netchemimpex.com |
| Antiviral | Inhibition of viral replication. | The benzopyran moiety, the core of chromene, has been associated with a wide range of biological activities, including antiviral effects. researchgate.net |
Significance of Benzyl (B1604629) 8-Methoxy-2H-Chromene-3-Carboxylate as a Research Focus within the Chromene Family
Benzyl 8-methoxy-2H-chromene-3-carboxylate is a specific synthetic derivative within the broader chromene class. Its significance lies in the unique combination of its structural components: the 2H-chromene scaffold, an 8-methoxy substituent, and a benzyl ester at the 3-position. Research on closely related 8-methoxycoumarin-3-carboxamides has demonstrated potent anticancer activity, highlighting the importance of the 8-methoxy group for bioactivity. nih.gov The benzyl group is a common moiety in medicinal chemistry, often introduced to modulate properties such as solubility, stability, and cell permeability. The study of this specific compound allows researchers to probe the structure-activity relationships (SAR) of this class and understand how the interplay between these functional groups influences its potential biological targets.
Table of Properties: this compound
| Property | Value |
|---|---|
| CAS Number | 338420-69-2 |
| Molecular Formula | C18H16O4 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
Scope and Objectives of Current Academic Research on the Compound
While specific published studies focusing exclusively on this compound are limited, the objectives of academic research on this and similar molecules can be clearly inferred from the broader field. The primary goals include:
Synthesis and Characterization: Developing efficient and novel synthetic routes to produce this compound and a library of its analogues. rsc.orgmsu.edu
Pharmacological Screening: Evaluating the synthesized compounds against a panel of biological targets to identify potential therapeutic activities, with a particular focus on anticancer and anti-inflammatory effects, given the known properties of the chromene family. frontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound (e.g., altering the ester group or the substituents on the benzene ring) to understand how these changes affect biological activity and to optimize potency and selectivity. nih.gov
Mechanism of Action Studies: For compounds that exhibit significant activity, the research objective would be to elucidate the specific molecular mechanisms by which they exert their effects, such as identifying protein targets or cellular pathways. nih.gov
The ultimate aim of such research is to identify new lead compounds that could serve as the basis for the development of novel drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 8-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-20-16-9-5-8-14-10-15(12-21-17(14)16)18(19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJKPZSLVLWSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl 8 Methoxy 2h Chromene 3 Carboxylate and Analogous Systems
Established Synthetic Pathways for 2H-Chromene-3-Carboxylate Frameworks
Knoevenagel Condensation Approaches for Chromene-3-Carboxylates
The Knoevenagel condensation is a cornerstone reaction in the synthesis of chromene derivatives. wikipedia.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by cyclization. wikipedia.orgnumberanalytics.com In the context of 2H-chromene-3-carboxylates, this pathway often utilizes a salicylaldehyde (B1680747) derivative and a β-keto ester or a similar active methylene compound. sapub.orgsapub.orgresearchgate.net
The mechanism begins with the deprotonation of the active methylene compound by a weak base, such as piperidine (B6355638) or pyridine (B92270), to form an enolate. numberanalytics.compearson.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. numberanalytics.com The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the ester carbonyl, followed by dehydration to yield the 2H-chromene ring. wikipedia.org The choice of base is crucial to avoid self-condensation of the aldehyde. wikipedia.org
A notable example is the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine, which yields a chromene derivative. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as one of the electron-withdrawing groups on the nucleophile, can also be employed and is often accompanied by decarboxylation. wikipedia.org
Multicomponent Reaction Strategies for Chromene Ring Formation
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like chromenes from simple starting materials in a single step. lew.rosharif.edu These reactions are highly atom-economical and often adhere to the principles of green chemistry. rsc.orgnih.gov The synthesis of 2-amino-4H-chromenes, a related class of compounds, is frequently achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541), α-naphthol, or β-naphthol). lew.ronih.govresearchgate.netresearchgate.net
The general mechanism for these three-component reactions often begins with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a dicyano alkene intermediate. rsc.orgjcsp.org.pk This is followed by a Michael addition of the phenolic hydroxyl group to the electron-deficient double bond of the intermediate. nih.govnih.gov Subsequent intramolecular cyclization and tautomerization lead to the final chromene product. lew.ro Various catalysts have been employed to facilitate these reactions, including DABCO, L-proline, and nano-magnetic catalysts, often under solvent-free or aqueous conditions. rsc.orgnih.govresearchgate.net
For instance, the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles in the presence of DABCO yields 4H-chromene-3-carboxamide derivatives. rsc.org Similarly, the condensation of malononitrile, various aldehydes, and 4-hydroxycoumarin (B602359) can produce pyrano[2,3-c]chromene derivatives. nih.gov
Esterification Reactions for Carboxylate Moiety Introduction
The introduction of the carboxylate moiety, such as the benzyl (B1604629) ester in benzyl 8-methoxy-2H-chromene-3-carboxylate, is typically achieved through esterification of the corresponding carboxylic acid. This can be a separate step after the formation of the chromene-3-carboxylic acid core. acs.org Standard esterification methods, such as Fischer esterification, can be employed. This involves reacting the carboxylic acid with the desired alcohol (in this case, benzyl alcohol) in the presence of an acid catalyst.
Alternatively, the ester group can be incorporated from the beginning of the synthesis. For example, in the Knoevenagel condensation approach, using a dialkyl malonate (e.g., dibenzyl malonate) would directly lead to the corresponding ester of the chromene-3-carboxylic acid. biomedres.us Similarly, multicomponent reactions can be designed to incorporate the ester functionality. For instance, the reaction of salicylaldehyde, Meldrum's acid, dialkyl acetylenedicarboxylates, and an isocyanide can produce coumarin-3-carboxylate derivatives, which are structurally related to the target compound. researchgate.net
Baylis-Hillman Derived Methodologies for Chromene-3-Carboxamides (Relevant Precursors/Analogs)
The Baylis-Hillman reaction provides another versatile route to functionalized molecules that can serve as precursors to chromenes. wikipedia.org This reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO. organic-chemistry.org The resulting Baylis-Hillman adduct, typically an allylic alcohol, is densely functionalized and can undergo further transformations. wikipedia.org
In the context of chromene synthesis, a Baylis-Hillman reaction between a salicylaldehyde and an activated alkene (e.g., tert-butyl acrylate) can yield an adduct that, upon acid-catalyzed cyclization, can form a chromene derivative. researchgate.netresearchgate.netbeilstein-journals.org It has been shown that this cyclization can sometimes lead to a mixture of chromene and coumarin (B35378) products. researchgate.net Methodologies have been developed to control the chemoselectivity of this cyclization. researchgate.net
While this method more directly leads to chromene-3-carboxylates, it is also relevant to the synthesis of chromene-3-carboxamides. By using acrylamide (B121943) derivatives as the activated alkene in the Baylis-Hillman reaction, the resulting adducts can be cyclized to form chromene-3-carboxamides. These carboxamides can then potentially be hydrolyzed to the corresponding carboxylic acids and subsequently esterified to obtain the desired this compound.
Advanced Catalytic Systems and Green Chemistry Principles in Chromene Synthesis
Recent advancements in the synthesis of chromenes have focused on the development of more sustainable and efficient catalytic systems. researchgate.netresearchgate.net This includes the use of organocatalysts, nano-catalysts, and environmentally benign reaction media. nih.govnih.govsemanticscholar.orgresearchgate.net
L-Proline Mediated Synthetic Protocols
L-proline, a naturally occurring amino acid, has gained significant attention as an efficient and environmentally friendly organocatalyst for various organic transformations, including the synthesis of chromenes. msu.edursc.org Its bifunctional nature (containing both a carboxylic acid and a secondary amine) allows it to act as both a weak acid and a weak base, facilitating reactions through various mechanisms. nih.gov
In the context of chromene synthesis, L-proline has been successfully used to catalyze the one-pot, three-component reaction of aldehydes, malononitrile, and resorcinol to produce 2-amino-chromenes in high yields. jmchemsci.com The reaction can be carried out in green solvents like water or ethanol-water mixtures, and the catalyst can often be recovered and reused, adding to the sustainability of the process. jmchemsci.com The proposed mechanism involves L-proline facilitating the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. rsc.org
For example, the synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones from 4-hydroxydithiocoumarin and cinnamaldehyde (B126680) is catalyzed by L-proline through a mechanism involving imine formation followed by a Mannich reaction and cyclization. rsc.org Furthermore, L-proline has been shown to be effective in the synthesis of coumarin-3-carboxylic esters via Knoevenagel condensation. biomedres.us
DABCO-Catalyzed Annulation Reactions for Related Chromeno Derivatives
The synthesis of 2H-chromene structures can be effectively achieved through annulation reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This method typically involves the reaction of a salicylaldehyde derivative with an activated alkene, such as an acrylate (B77674). The reaction is a variation of the Morita-Baylis-Hillman (MBH) reaction. researchgate.netscispace.com
The mechanism is initiated by the nucleophilic addition of DABCO to the acrylate ester, which generates a zwitterionic enolate intermediate. This intermediate then attacks the aldehyde group of the salicylaldehyde. Subsequent intramolecular cyclization (oxa-Michael addition) and elimination of the DABCO catalyst lead to the formation of the 2H-chromene ring. researchgate.netnih.gov The reaction between salicylaldehyde and acrylate derivatives can sometimes lead to the formation of both chromene and coumarin derivatives, and the product distribution can be influenced by reaction conditions. nih.gov
Key steps in the proposed mechanism for this transformation are:
Michael Addition: DABCO adds to the activated alkene (e.g., benzyl acrylate) to form a zwitterionic intermediate.
Aldol-type Addition: The intermediate adds to the carbonyl carbon of the salicylaldehyde derivative (e.g., 2-hydroxy-3-methoxybenzaldehyde).
Proton Transfer: A proton transfer occurs.
Intramolecular Cyclization & Catalyst Elimination: The phenoxide ion attacks the allylic position, leading to ring closure and elimination of the DABCO catalyst to yield the final 2H-chromene product.
The efficiency of this reaction allows for the synthesis of a variety of functionalized chromenes by varying the substituents on both the salicylaldehyde and the activated alkene. acs.orgrsc.org
Table 1: Examples of DABCO-Catalyzed Synthesis of Chromene Derivatives
| Salicylaldehyde Derivative | Activated Alkene | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | Methyl Acrylate | DABCO | None (Neat) | Good | researchgate.net |
| Substituted Salicylaldehydes | Acrylate Derivatives | DABCO | Various | Low to Good | nih.gov |
| Salicyl N-tosylimines | Methyl Propiolate | DABCO | Acetonitrile (B52724) | Good | nih.gov |
| Aromatic Aldehydes / Malononitrile | Dimedone | DABCO | Ethanol (B145695)/Water | Excellent | researchgate.net |
Copper(I)-Catalyzed Cycloaddition Reactions (Relevant for Triazole Conjugates of Chromenes)
The this compound scaffold can be conjugated with other molecular fragments, most notably through the formation of triazole rings via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. scispace.comchemmethod.com The CuAAC reaction unites a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. chemmethod.com
To create a triazole conjugate of a chromene, either the chromene scaffold must be functionalized with a terminal alkyne and reacted with an azide, or functionalized with an azide and reacted with a terminal alkyne. For instance, a 7-hydroxy-chromen-2-one can be alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized chromene can then be reacted with a suitable organic azide in the presence of a copper(I) catalyst to yield the chromene-triazole hybrid. rsc.org
The catalytic cycle for the CuAAC reaction generally involves:
Formation of a copper(I)-acetylide intermediate from the terminal alkyne.
Coordination of the azide to the copper center.
Cyclization to form a six-membered copper-containing intermediate.
Ring contraction and release of the triazole product, regenerating the copper(I) catalyst.
The copper(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov This methodology has been successfully applied to synthesize various chromene-1,2,3-triazole hybrids. rsc.org
Table 2: Components for CuAAC Synthesis of Chromene-Triazole Hybrids
| Chromene Precursor | Reaction Partner | Catalytic System | Resulting Linkage | Reference |
|---|---|---|---|---|
| O-propargylated 7-hydroxy-2H-chromen-2-one (Alkyne) | Benzenesulfonamide Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole | rsc.org |
| 4-(Azidomethyl)-2H-chromen-2-one (Azide) | 2H-chromen-2-one with terminal alkyne | Cu(II), Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole | researchgate.net |
| Azide-functionalized aromatic | n-propynylated benzimidazole | Copper catalyst | 1,4-Disubstituted 1,2,3-triazole | jetir.org |
Reaction Condition Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of chromene derivatives synthesized through methods like the DABCO-catalyzed annulation. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
Catalyst Selection and Loading: While DABCO is a common catalyst, others have been explored. For multicomponent reactions leading to chromene derivatives, catalysts such as Rochelle salt and various nano-catalysts have been used under green chemistry principles. scispace.comnih.gov In DABCO-catalyzed reactions, the molar ratio of the catalyst is critical. For the reaction of salicylaldehyde with methyl acrylate, altering the DABCO-to-acrylate ratio was found to switch the major product from a coumarin to a chromene. nih.gov Optimizing catalyst loading can prevent side reactions and simplify purification, with typical loadings ranging from 5 to 20 mol%. researchgate.netresearchgate.net
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While some Morita-Baylis-Hillman reactions can be performed under solvent-free conditions, various solvents have been systematically evaluated. nih.gov For the synthesis of certain chromene derivatives, aqueous ethanol has been identified as an excellent medium, aligning with green chemistry principles. scispace.comresearchgate.net In other cases, solvents like acetonitrile or DMF were found to be optimal, particularly when the reaction required heating.
Temperature and Reaction Time: Temperature is a key variable. Many DABCO-catalyzed preparations of chromenes proceed efficiently at room temperature. researchgate.netresearchgate.net However, for less reactive substrates, increasing the temperature to reflux conditions can improve the yield, though sometimes at the expense of selectivity. researchgate.net Reaction times can vary from a few hours to several days, depending on the specific substrates and conditions employed.
Substrate Effects: The electronic properties of the substituents on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups on the aldehyde generally enhance its electrophilicity, potentially leading to faster reaction rates in the Morita-Baylis-Hillman reaction. nih.gov
Table 3: Optimization Parameters for Chromene Synthesis
| Parameter | Variation Studied | Observation | Reference |
|---|---|---|---|
| Catalyst | Screening of various bases | DABCO found to be highly efficient for certain multicomponent reactions. | jetir.org |
| Solvent | Ethanol, Water, Acetonitrile, Toluene, DMF | Aqueous ethanol (1:1) provided the highest yield for a specific synthesis. | researchgate.net |
| Temperature | Room Temperature vs. Reflux | Moderate yields obtained at reflux, but highest yields at room temperature for a specific MCR. | researchgate.net |
| Catalyst Loading | 5 mol% to 20 mol% | Increasing catalyst amount beyond an optimal point did not improve yield. | researchgate.net |
Derivatization Strategies of the this compound Scaffold
The this compound structure offers several sites for chemical modification, allowing for the synthesis of a diverse library of related compounds. These derivatizations can target the ester group, the chromene core, or the methoxy-substituted benzene (B151609) ring.
Modification of the Carboxylate Group: The benzyl ester at the C-3 position is a versatile functional handle.
Transesterification/Amidation: The ester can be converted to other esters or amides. For example, reacting an ethyl 2-oxo-2H-chromene-3-carboxylate with an amine, such as 2-(4-methoxyphenyl)ethan-1-amine, under reflux in ethanol yields the corresponding N-substituted carboxamide. mdpi.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of carbohydrazides, which are useful intermediates for further synthesis, although ring-opening can be a competing reaction. nih.gov
Reactions on the Chromene Ring:
C-H Functionalization: The C-4 position of the 2H-chromene ring is activated and can participate in further reactions. For instance, a synthesized 2H-chromene-3-carboxylic acid has been shown to undergo further C-H functionalization with methyl acrylate to create a furo[3,4-c]chromen-3(4H)-one scaffold. acs.org
Cycloaddition Reactions: The double bond of the pyran ring can act as a dienophile in Diels-Alder reactions, providing access to more complex, fused ring systems.
Modification of the Benzene Ring:
Electrophilic Aromatic Substitution: The benzene ring, activated by the methoxy (B1213986) and ether oxygen groups, can undergo electrophilic aromatic substitution. The positions ortho and para to the activating groups are potential sites for functionalization, such as nitration, halogenation, or Friedel-Crafts reactions, assuming chemoselectivity challenges can be overcome.
Demethylation: The 8-methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, to introduce different substituents at the C-8 position.
These derivatization strategies allow for the systematic modification of the lead compound, enabling the exploration of structure-activity relationships for various applications.
Advanced Structural Characterization and Conformational Analysis of Chromene 3 Carboxylate Systems
Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopic analysis is fundamental to confirming the chemical structure of benzyl (B1604629) 8-methoxy-2H-chromene-3-carboxylate, providing evidence for its proton and carbon environments, identifying key functional groups, and verifying its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy provides a detailed picture of the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Based on data from the closely related ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, the spectral characteristics of the benzyl ester can be reliably predicted. derpharmachemica.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the chromene core, the methoxy (B1213986) group, and the benzyl ester moiety. The aromatic protons on the chromene ring typically appear as a multiplet between δ 7.18 and 7.30 ppm. derpharmachemica.com A sharp singlet for the proton at the C-4 position is anticipated at a downfield chemical shift, around δ 8.52 ppm, due to its position on the electron-deficient pyrone ring. derpharmachemica.com The methoxy group protons at C-8 would present as a singlet around δ 3.98 ppm. derpharmachemica.com The benzyl group would introduce a new set of signals: a singlet for the methylene (B1212753) (-CH₂-) protons at approximately δ 5.2-5.4 ppm and a multiplet for the five phenyl protons between δ 7.3 and 7.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key resonances for the chromene skeleton, based on the ethyl ester analog, include the lactone and ester carbonyl carbons, which are expected at δ 156.2 and δ 163.1 ppm, respectively. derpharmachemica.com The carbon atoms of the fused benzene (B151609) ring and the pyrone ring would appear in the aromatic region (δ 115-150 ppm), with the methoxy carbon signal appearing at approximately δ 56.3 ppm. derpharmachemica.com The benzyl group would contribute a methylene carbon signal around δ 67-68 ppm and aromatic carbon signals within the δ 127-136 ppm range.
| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |
|---|---|---|
| C-4 H | ~8.52 (s) | - |
| Chromene Ar-H | ~7.18-7.30 (m) | ~115-149 |
| 8-OCH₃ | ~3.98 (s) | ~56.3 |
| Benzyl -CH₂- | ~5.2-5.4 (s) | ~67-68 |
| Benzyl Ar-H | ~7.3-7.5 (m) | ~127-136 |
| Ester C=O | - | ~163.1 |
| Lactone C=O | - | ~156.2 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic vibrations of functional groups. For benzyl 8-methoxy-2H-chromene-3-carboxylate, the spectrum would be dominated by strong absorptions from the two carbonyl groups. Analysis of related compounds shows distinct bands for the lactone and ester carbonyls. derpharmachemica.com The lactone C=O stretch is typically observed around 1755 cm⁻¹, while the ester C=O stretch appears at a slightly lower wavenumber, near 1731 cm⁻¹. derpharmachemica.com Other significant peaks would include C-O stretching vibrations for the ester and methoxy groups, and C=C stretching from the aromatic rings.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
|---|---|
| Lactone Carbonyl (C=O) | ~1755 |
| Ester Carbonyl (C=O) | ~1731 |
| Aromatic C=C | ~1610, 1570 |
| C-O Stretch (Ester, Ether) | ~1280, 1100 |
| Aromatic C-H Stretch | ~3050 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of the compound and provides structural clues through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₈H₁₆O₄, corresponding to a molecular weight of 312.32 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit characteristic fragmentation. A primary fragmentation pathway would involve the cleavage of the benzylic ester bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. Another significant fragment would be the 8-methoxy-2-oxo-2H-chromene-3-carboxylate radical cation or its corresponding acid after rearrangement, resulting from the loss of the benzyl group.
X-ray Crystallographic Studies and Solid-State Conformations
X-ray crystallography provides unambiguous proof of a molecule's structure and its preferred conformation and packing in the solid state. While a crystal structure for the specific benzyl ester is not publicly available, data from highly analogous compounds, such as cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate and 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate, allow for a detailed discussion of its likely solid-state features. nih.govnih.gov
Analysis of s-cis and s-trans Conformational Isomers
The conformation of the ester group relative to the C3=C4 double bond of the chromene ring is a key structural feature. This relationship, defined by the O=C-C=C dihedral angle, can exist in either an s-cis or s-trans conformation. In the s-cis form, the ester carbonyl group is on the same side of the C3-C(ester) bond as the C4 atom, while in the s-trans form, it is on the opposite side. The s-trans conformation is generally of lower energy due to reduced steric repulsion. masterorganicchemistry.com However, crystal packing forces and intermolecular interactions can favor the s-cis arrangement in the solid state. Studies on related coumarin-3-carboxylate esters show that both conformations are possible, and the preferred arrangement is influenced by the nature of the ester group and the crystalline environment. researchgate.netmdpi.com
Determination of Interplanar Angles within the Chromene Core and Ester Group
The three-dimensional structure is further defined by the angles between the planar groups within the molecule. The coumarin (B35378) ring system itself is nearly planar. nih.gov However, the ester group and the benzyl ring are typically rotated out of this plane. In the crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, the central ester group is twisted by 27.15° relative to the coumarin ring system. nih.gov A similar deviation would be expected for the benzyl ester.
Furthermore, the dihedral angle between the plane of the coumarin core and the plane of the benzyl ring is a critical parameter. In the related cinnamyl ester, the angle between the chromene ring and the terminal benzene ring is 74.66°. nih.gov This significant twist minimizes steric hindrance and is a common feature in multi-ring aromatic systems. It is highly probable that this compound would adopt a similarly non-planar conformation in the solid state, governed by the interplay of steric effects and stabilizing intermolecular interactions like C-H···O hydrogen bonds. nih.gov
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks
While a specific crystal structure for this compound is not available in the surveyed literature, a comprehensive understanding of its hydrogen bonding capabilities can be derived from the analysis of closely related structures. The molecular architecture, featuring a benzyl ester, a methoxy group, and the chromene core, provides multiple sites for weak hydrogen bond interactions, which are pivotal in dictating the supramolecular assembly in the solid state.
Intramolecular Interactions:
Intramolecular hydrogen bonds are critical in defining the conformation of a molecule. In chromene-3-carboxylate systems, the potential for such interactions often involves a hydrogen donor (like a C-H group) and a nearby acceptor atom (an oxygen atom from the carboxyl or methoxy group).
In a related compound, cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, an intramolecular C—H⋯O hydrogen bond has been observed which helps to stabilize the molecular conformation. nih.gov Although this molecule contains a coumarin (2-oxo) core instead of a chromene, the principle of stabilization via weak intramolecular interactions is transferable. For this compound, it is plausible that weak C-H···O interactions could occur between the aromatic protons of the benzyl group and the oxygen of the 8-methoxy group, or the carbonyl oxygen of the ester, influencing the rotational orientation of the benzyl substituent.
Intermolecular Networks:
Intermolecular hydrogen bonds govern the packing of molecules in the crystal lattice. Analysis of analogous crystal structures reveals a common theme of weak C—H⋯O interactions driving the formation of extended networks.
For instance, the crystal structure of 8-methoxy-2H-chromene-3-carbaldehyde, which shares the core 8-methoxy-2H-chromene structure, demonstrates weak C—H⋯O hydrogen bonds that link molecules into chains along the nih.gov crystallographic direction. nih.gov Similarly, studies on other chromene and coumarin carboxylate derivatives consistently show the formation of chains or dimers through such interactions. nih.govresearchgate.net In the crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming chains. nih.gov
Based on these findings, it can be inferred that this compound would likely participate in similar intermolecular hydrogen bonding. The carbonyl oxygen of the ester group is a prime hydrogen bond acceptor, while various aromatic and aliphatic C-H groups on both the chromene ring and the benzyl moiety can act as donors. These interactions would likely result in the formation of chain or sheet-like supramolecular structures.
The geometric parameters for typical intermolecular C—H⋯O bonds found in related chromene derivatives are summarized in the table below.
| Compound Analogue | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Symmetry / Motif | Reference |
|---|---|---|---|---|---|---|
| 8-Methoxy-2H-chromene-3-carbaldehyde | C—H···O | - | - | - | Links molecules along nih.gov | nih.gov |
| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C—H···O | 3.359 | 2.49 | 154 | Forms chains along b-axis | nih.gov |
| Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | C—H···O | - | - | - | Weak intermolecular interactions present | nih.gov |
Chiroptical Properties and Enantiomeric Separations (If applicable to chiral derivatives)
The parent molecule, this compound, is achiral as it does not possess a stereogenic center. The C2 position of the 2H-chromene ring is a methylene group (—CH₂—) and therefore not a source of chirality.
However, the 2H-chromene scaffold is a valuable precursor for the synthesis of chiral molecules. Chirality can be introduced into this system, typically by substitution at the C2 or C4 positions of the chromene ring, leading to the formation of a stereocenter. For example, the synthesis of chiral 4-aminochromanes and other functionalized chromane (B1220400) derivatives often proceeds through intermediates derived from 2H-chromenes. researchgate.net The biological and chemical properties of these chiral derivatives are often enantiomer-dependent, making their separation and stereochemical characterization essential.
Enantiomeric Separation:
The separation of enantiomers of chiral chromene derivatives is commonly achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus enabling their separation. The development of efficient synthetic routes to optically enriched 2H-chromene derivatives is an active area of research, often employing asymmetric catalysis. acs.orgmdpi.com
Chiroptical Properties:
Once separated, the chiroptical properties of the enantiopure derivatives can be characterized using techniques such as circular dichroism (CD) spectroscopy and by measuring their specific optical rotation. These properties are fundamental to confirming the absolute configuration of the stereocenters and understanding the relationship between the three-dimensional structure and the molecule's interaction with polarized light. While specific data for chiral derivatives of this compound are not detailed in the available literature, the general principles apply to the broader class of chiral chromenes. nih.gov
The study of these properties is crucial, as the therapeutic or physiological effects of chiral molecules can reside in only one of the enantiomers, with the other being inactive or even detrimental.
In Vitro Biological Activities and Mechanistic Studies of Benzyl 8 Methoxy 2h Chromene 3 Carboxylate Derivatives
Enzyme Inhibition Potentials and Mechanisms
The unique structural features of benzyl (B1604629) 8-methoxy-2H-chromene-3-carboxylate derivatives make them promising candidates for the development of novel enzyme inhibitors. The following sections detail their activity against several key enzymes.
HMG-CoA Reductase Inhibition and Antihyperlipidemic Activity
Derivatives of benzo[h]chromene-3-carboxylate have been investigated for their potential to inhibit 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. Molecular docking studies of these derivatives have shown promising interactions with the active site of the HMG-CoA reductase enzyme. For instance, certain synthesized compounds demonstrated greater energy affinity binding values compared to the standard drug, atorvastatin. In silico analysis suggested that these compounds have a good affinity towards the HMG-CoA reductase enzyme, indicating their potential as inhibitors.
In vivo studies on hyperlipidemic rats using these derivatives have shown a significant decrease in total cholesterol, low-density lipoproteins (LDL), and triglycerides, coupled with an increase in high-density lipoproteins (HDL). These findings suggest that the antihyperlipidemic activity of these compounds is likely mediated through the inhibition of HMG-CoA reductase.
Table 1: Molecular Docking and In Vivo Antihyperlipidemic Activity of Benzo[h]chromene-3-carboxylate Derivatives
| Compound Derivative | Binding Affinity (kcal/mol) | Change in Total Cholesterol | Change in LDL | Change in Triglycerides | Change in HDL |
|---|---|---|---|---|---|
| Derivative 1 | -12.898 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |
| Atorvastatin (Standard) | -11.8605 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |
Alpha-Glucosidase Inhibitory Activity
Coumarin-based compounds, the core structure of benzyl 8-methoxy-2H-chromene-3-carboxylate, have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. Studies on piperidinyl coumarin (B35378) derivatives have demonstrated significant in vitro α-glucosidase inhibitory activity.
The inhibitory potential of these derivatives is influenced by the nature and position of substituents on the coumarin and piperidine (B6355638) rings. For example, a piperidinyl coumarin derivative, 1-((2-oxo-2H-chromen-6-yl)amino)acetyl)piperidine-2-carbonitrile, displayed notable inhibition against α-glucosidase, with an IC50 value comparable to the standard drug, acarbose. This suggests that the coumarin scaffold is a viable template for designing new α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibitory Activity of a Piperidinyl Coumarin Derivative
| Compound | IC50 (µg/mL) |
|---|---|
| 1-((2-oxo-2H-chromen-6-yl)amino)acetyl)piperidine-2-carbonitrile | 74.5 |
| Acarbose (Standard) | 61.89 |
Elastase Inhibition for Biomedical Applications
Derivatives of 4H-chromene-3-carboxylate have been identified as potent inhibitors of elastase, an enzyme implicated in skin aging and various inflammatory conditions. nih.gov A series of synthesized 4H-chromene-3-carboxylate derivatives exhibited significantly lower IC50 values against elastase compared to the standard inhibitor, oleanolic acid. nih.gov
Kinetic studies of the most potent compound in the series revealed a competitive mode of inhibition, indicating that it binds to the active site of the elastase enzyme, thereby preventing substrate binding. nih.gov The structure-activity relationship suggests that electron-withdrawing groups on the chromene moiety enhance the inhibitory activity. nih.gov
Table 3: Elastase Inhibitory Activity of 4H-Chromene-3-Carboxylate Derivatives
| Compound Derivative | IC50 (µM) | Inhibition Constant (Ki) (µM) | Mode of Inhibition |
|---|---|---|---|
| Compound 4b | 0.41 ± 0.01 | 0.6 | Competitive |
| Oleanolic Acid (Standard) | 13.45 ± 0.01 | - | - |
Carbonic Anhydrase Inhibition and Related Mechanisms
The chromene scaffold is a key feature in a number of selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII. nih.gov Various 2H-chromene and 7H-furo-chromene derivatives have been synthesized and evaluated for their inhibitory activity against different human CA isoforms. nih.gov
Many of these derivatives have shown high selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II. nih.gov The inhibitory potency and selectivity are influenced by the substitution pattern on the chromene ring. nih.gov This highlights the potential of the 2H-chromene framework, present in this compound, for the development of isoform-selective carbonic anhydrase inhibitors.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2H-chromene-3-carboxamide, which are structurally very similar to this compound, have been investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of neurodegenerative diseases and depression.
Several synthesized 2H-chromene-3-carboxamide derivatives have shown potent and selective inhibition of MAO-B. researchgate.net For instance, one derivative exhibited an IC50 value significantly lower than that of the standard drug iproniazid, with a high selectivity for MAO-B over MAO-A. researchgate.net Molecular docking studies have suggested that these compounds bind within the active site of hMAO-B, forming key interactions with residues such as CYSA 172 and ILEA 199. researchgate.net
Table 4: MAO-B Inhibitory Activity of a 2H-Chromene-3-Carboxamide Derivative
| Compound | IC50 for MAO-B (µM) | Selectivity (fold vs. MAO-A) |
|---|---|---|
| Compound 4d | 0.93 | 64.5 |
| Iproniazid (Standard) | 7.80 | 1 |
Aldose Reductase Inhibition
The inhibition of aldose reductase, the first enzyme in the polyol pathway, is a key therapeutic strategy for preventing diabetic complications. While direct studies on this compound are limited, the potential of related structures has been noted. For example, 2H-chromene-3-carboxamide derivatives have been mentioned as potential inhibitors of aldose reductase. researchgate.net
Furthermore, research on other benzyl-containing compounds, such as (E)-benzaldehyde O-benzyl oxime derivatives, has demonstrated the importance of the benzyl group for aldose reductase inhibitory activity. nih.gov These findings suggest that the this compound scaffold warrants further investigation as a potential source of novel aldose reductase inhibitors.
Antimicrobial Efficacy Studies
Derivatives of the coumarin scaffold, to which this compound belongs, are well-recognized for their broad-spectrum antimicrobial activities. The structural features of these molecules, including the benzopyran core, allow for diverse chemical modifications that significantly influence their efficacy against various pathogens.
Antibacterial Activity Spectrum and Minimum Inhibitory Concentrations (MIC) against Gram-Positive and Gram-Negative Bacteria
Interactive Data Table: Antibacterial Activity of Related Coumarin Derivatives
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Hydrazinyl thiazolyl coumarins | S. aureus | 31.25-62.5 | unila.ac.id |
| Hydrazinyl thiazolyl coumarins | S. typhi | 31.25-62.5 | unila.ac.id |
| Hydrazinyl thiazolyl coumarins | S. pneumoniae | 31.25-62.5 | unila.ac.id |
Antifungal Activity Assessment
The antifungal potential of coumarin derivatives is a significant area of investigation. Studies on various coumarin compounds have reported notable activity against a range of fungal pathogens. For example, newly synthesized coumarins incorporating triazole and thiadiazole moieties have demonstrated significant antifungal effects when compared to standard antifungal agents like fluconazole. researchgate.net Although direct antifungal screening data for this compound is scarce, the established antifungal properties of the coumarin nucleus suggest that it could serve as a valuable scaffold for the development of new antifungal agents.
Antituberculosis Activity against Specific Mycobacterial Strains
The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel therapeutic agents. Coumarin derivatives have emerged as a promising class of compounds in this regard. A study on a series of N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides revealed significant activity against Mycobacterium tuberculosis ATCC 27294, with MIC values ranging from 50-100 μg/mL. researchgate.net These findings suggest that the 2-oxo-2H-chromene-3-carboxylate framework is a viable starting point for developing new antituberculosis drugs. Further investigation into derivatives such as this compound is warranted.
Interactive Data Table: Antitubercular Activity of Related Coumarin Derivatives
| Compound Class | Mycobacterial Strain | MIC (μg/mL) | Reference |
| N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides | M. tuberculosis ATCC 27294 | 50-100 | researchgate.net |
| Hydrazinyl thiazolyl coumarins | M. tuberculosis H37Rv | 31.25-62.5 | unila.ac.id |
Antiproliferative and Anticancer Mechanisms in Cell Line Models
The cytotoxic effects of benzopyran derivatives against various cancer cell lines are well-documented, with apoptosis induction and cell cycle modulation being key mechanisms of action.
Apoptosis Induction in Cancer Cell Lines
Several studies have highlighted the ability of benzochromene derivatives to induce programmed cell death, or apoptosis, in cancer cells. A series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which share the 8-methoxy-chromene core, were found to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov The mechanism of apoptosis induction by these related compounds involves an increase in mitochondrial superoxide (B77818) levels and a decrease in the mitochondrial membrane potential, leading to the activation of caspases 3 and 7. nih.gov Furthermore, some derivatives were shown to induce general oxidative stress in cancer cells, contributing to their apoptotic effects. nih.gov Other research on different benzochromene derivatives has also confirmed that their cytotoxic activity in breast cancer cells occurs via apoptosis, often initiated by an increase in reactive oxygen species (ROS) generation. researchgate.netresearchgate.net
Interactive Data Table: Apoptotic Effects of Related 8-Methoxy-1H-Benzo[f]chromene Derivatives on MDA-MB-231 Cells
| Compound | Effect | Mechanism | Reference |
| 3-amino-1-(halophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | Apoptosis Induction | Increased mitochondrial superoxide, decreased mitochondrial membrane potential, caspase 3/7 activation | nih.gov |
| 3-amino-1-(m-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Apoptosis Induction | General oxidative stress | nih.gov |
Cell Cycle Modulation and Arrest Mechanisms
In addition to inducing apoptosis, derivatives of the 8-methoxy-chromene scaffold have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. The aforementioned study on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles demonstrated that these compounds cause an accumulation of treated MDA-MB-231 cells in the S and G2/M phases of the cell cycle. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating and can ultimately lead to cell death. The specific phase of cell cycle arrest can be influenced by the nature of the substituents on the benzochromene framework.
Interactive Data Table: Cell Cycle Effects of Related 8-Methoxy-1H-Benzo[f]chromene Derivatives on MDA-MB-231 Cells
| Compound | Cell Cycle Phase of Accumulation | Reference |
| 3-amino-1-(halophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | S phase | nih.gov |
| 3-amino-1-(m-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | S and G2/M phases | nih.gov |
Inhibition of Microtubule Polymerization and Spindle Formation
Derivatives of the chromene scaffold have been identified as potent inhibitors of microtubule dynamics, a critical process for cell division. Microtubules are composed of α- and β-tubulin heterodimers, and their proper function is essential for the formation of the mitotic spindle, which segregates chromosomes during mitosis. nih.gov Disruption of microtubule formation leads to cell cycle arrest and subsequent cell death, making it a key target for cancer therapy. nih.govmdpi.com
Studies on various 2-amino-3-cyano-4-aryl-chromene derivatives have shown that these compounds can effectively destabilize microtubules. nih.gov Immunofluorescence assays revealed that treatment with these agents causes disorganization and fragmentation of the microtubule network. nih.gov This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of cancer cells in the G2/M phase of the cell cycle, a characteristic feature of microtubule-destabilizing drugs. nih.govmdpi.com At lower concentrations, some derivatives were observed to inhibit chromosome separation, resulting in the formation of multinucleated cells. nih.gov
The inhibitory effect on tubulin polymerization has been quantified for several chromene and related heterocyclic compounds. For instance, certain podophyllotoxin-based conjugates and sulfanilamide-1,2,3-triazole hybrids, which share structural motifs with chromene derivatives, have demonstrated significant inhibition of tubulin assembly. mdpi.com
Table 1: Inhibition of Tubulin Polymerization by Related Heterocyclic Compounds
| Compound Class/Name | Measure of Activity | Result | Reference |
|---|---|---|---|
| Sulfanilamide-1,2,3-triazole hybrid (16a) | IC50 for Tubulin Polymerization | 2.4 µM | mdpi.com |
| Podophyllotoxin Conjugate (18a) | % Inhibition of Tubulin Polymerization | 46.40% | mdpi.com |
| Podophyllotoxin Conjugate (18b) | % Inhibition of Tubulin Polymerization | 48.50% | mdpi.com |
| Combretastatin A-4 (CA-4) | IC50 for Tubulin Polymerization | 0.92 µM | mdpi.com |
Targeting Colchicine (B1669291) Binding Sites in Tubulin
A significant mechanism by which many microtubule-destabilizing agents function is by binding to specific sites on the tubulin protein. nih.gov The colchicine binding site, located on β-tubulin at the interface with α-tubulin, is a major target for such inhibitors. nih.govnih.gov Compounds that bind to this site, known as colchicine-binding site inhibitors (CBSIs), prevent the tubulin dimer from adopting the straight conformation necessary for microtubule assembly. nih.gov
Several derivatives structurally related to this compound have been confirmed to act as CBSIs. mdpi.com Competitive binding assays have shown that these compounds can displace colchicine from its binding pocket, confirming their interaction with this specific site. mdpi.com Molecular docking studies have further elucidated the binding mode of pyrrole-based carboxamides and other heterocyclic compounds within the colchicine-binding site, demonstrating their ability to interfere with tubulin polymerization through this mechanism. nih.gov The interaction at this site is a key factor in their potent antimitotic activity. nih.gov
Strategies for Overcoming Acquired Drug Resistance (e.g., P-glycoprotein mediated)
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. core.ac.uk One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. core.ac.uknih.gov
Research into coumarin and pyranocoumarin (B1669404) derivatives has shown their potential to reverse P-gp-mediated MDR. nih.govuni-konstanz.de Studies on (+/-)-praeruptorin A (PA), a pyranocoumarin, and its derivatives demonstrated their ability to inhibit P-gp function. nih.govuni-konstanz.de Further structural modifications, such as the methoxylation of aromatic side chains on the coumarin scaffold, have been shown to enhance P-gp inhibitory activity. nih.gov For example, the derivative (+/-)-3'-O,4'-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone (DMDCK) was found to be a more potent P-gp inhibitor than its counterparts. nih.gov These compounds can act as chemosensitizers, restoring the efficacy of conventional anticancer drugs in resistant cells. core.ac.uk The ability of CBSIs to be poor substrates for P-gp is another advantage in overcoming MDR. mdpi.com
Modulation of Specific Intracellular Signaling Pathways (e.g., NF-κB pathway, PI3K/AKT/mTOR pathway)
Beyond direct effects on microtubules, chromene derivatives have been shown to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently dysregulated in various cancers and plays a central role in tumor progression. nih.govresearchgate.netresearchgate.net
Impact on Mitochondrial Membrane Potential and Energy Metabolism
Mitochondria are central to cellular energy metabolism and play a key role in the regulation of apoptosis. Disruption of the mitochondrial membrane potential (MMP) is an early event in the apoptotic cascade. While direct studies on this compound are limited, research on related compounds suggests that interference with microtubule dynamics can indirectly trigger mitochondrial-mediated apoptosis. The prolonged mitotic arrest caused by tubulin inhibitors often leads to the activation of apoptotic pathways, which involves changes in mitochondrial function.
Furthermore, studies on other quinone-containing natural products like Embelin have shown direct effects on mitochondrial function, including the inhibition of lipid peroxidation and restoration of Mn-superoxide dismutase activity, indicating a potential link between this class of compounds and mitochondrial regulation. nih.gov
Synergy with Existing Chemotherapeutic Agents
The development of MDR inhibitors and modulators of signaling pathways suggests a strong potential for synergistic combinations with existing chemotherapeutic agents. By inhibiting P-gp, chromene derivatives can increase the intracellular accumulation and cytotoxicity of drugs that are P-gp substrates, such as doxorubicin (B1662922) and vinblastine (B1199706). nih.gov For example, the pure anti-oestrogen ICI 164,384 significantly enhanced doxorubicin and vinblastine toxicity in MDR cells. nih.gov
Furthermore, by targeting pathways like PI3K/Akt/mTOR, these compounds can sensitize cancer cells to the effects of other drugs. researchgate.net Dual-targeting approaches, where a chromene derivative inhibits both microtubule function and a key survival pathway, could lead to more effective and durable responses in cancer treatment.
Antioxidant Properties and Radical Scavenging Activity
Coumarins, the core structure of chromene derivatives, are well-known for their antioxidant properties. sysrevpharm.orgresearchgate.net Their ability to scavenge free radicals is thought to contribute to their beneficial health effects. sysrevpharm.org The antioxidant activity of coumarin derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.comresearchgate.net
The mechanism of antioxidant action can involve the donation of a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The chemical structure of the coumarin derivative, including the type and position of substituents, plays a crucial role in its radical scavenging ability. researchgate.net For instance, the presence of hydroxyl groups is often associated with potent antioxidant capacity. researchgate.net These properties may help mitigate oxidative stress, which is implicated in the development and progression of various diseases, including cancer. nih.gov
Antiviral Activities against Specific Viral Strains
Research into the antiviral properties of coumarin derivatives has shown promising results. Certain 3-benzyl-coumarins have been identified as allosteric MEK1 inhibitors. nih.gov The RAF/MEK/ERK pathway is crucial for the replication of several viruses within host cells. nih.gov By blocking this pathway, these compounds can effectively suppress viral proliferation. nih.gov
In one study, a series of 3-benzylcoumarins were synthesized and evaluated for their ability to inhibit MEK1. The most potent compound demonstrated a half-maximal inhibitory concentration (IC50) value of 54.57 nM in a MEK1 binding assay. These compounds significantly inhibited the replication of Enterovirus 71 (EV71) in HEK293 and RD cells, suggesting their potential as candidates for antiviral agents. nih.gov
In Vitro Anti-inflammatory Mechanisms
Coumarin derivatives are well-documented for their anti-inflammatory properties. mdpi.comresearchgate.netcore.ac.uk The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. One novel thiazole (B1198619) derivative, R4, demonstrated an ability to inhibit both cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory processes. healthbiotechpharm.org
Another derivative, 8-methoxy-chromen-2-one (MCO), isolated from Ruta graveolens, showed potent anti-inflammatory effects in vitro. MCO was found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide in LPS-stimulated J774 cells. nih.gov The study indicated that MCO exerts its effects by down-regulating the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Coumarin Derivatives
| Compound | Target/Assay | Activity/Result |
| R4 (Thiazole derivative) | Lipoxygenase Inhibition | IC50: 26.65 ± 0.16 μM healthbiotechpharm.org |
| 8-methoxy-chromen-2-one (MCO) | Cytokine Inhibition (LPS stimulated J774 cells) | Significant reduction of TNF-α, IL-1β, IL-6 nih.gov |
| 8-methoxy-chromen-2-one (MCO) | NF-κB Inhibition (LPS stimulated J774 cells) | Showed inhibition of NF-κB nih.gov |
Other Noteworthy Biological Activities (e.g., Antivitiligo Activity through Melanin (B1238610) Synthesis, Platelet Anti-aggregating Activity)
Beyond antiviral and anti-inflammatory actions, derivatives of this scaffold have been investigated for other specialized biological activities.
Antivitiligo Activity: Furocoumarin derivatives have shown high efficacy in treating vitiligo by promoting melanin synthesis. mdpi.com Studies on B16 cells demonstrated that certain derivatives could significantly increase melanin content and enhance the catecholase activity of tyrosinase, a key enzyme in melanogenesis. The mechanism of action for some of these compounds involves the activation of the p38 MAPK and Akt/GSK-3β/β-catenin pathways, which leads to increased expression of MITF and tyrosinase-family genes. mdpi.com Twenty-two derivatives were found to be more potent in stimulating melanin synthesis than the positive control, 8-methoxypsoralen (8-MOP). mdpi.com
Platelet Anti-aggregating Activity: Platelet aggregation is a critical process in thrombosis, and its inhibition is a target for treating cardiovascular diseases. unife.it A novel thiazole derivative, R4, was shown to inhibit collagen-induced platelet aggregation completely at a concentration of 1.1875 µM and ADP-induced aggregation at 0.9375 µM. healthbiotechpharm.org The IC50 values for R4 against collagen and ADP-induced aggregation were 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively, indicating potent antiplatelet activity. healthbiotechpharm.org
Table 2: Other In Vitro Biological Activities
| Activity | Compound/Derivative | Cell Line/Assay | Key Findings |
| Antivitiligo | Furocoumarin derivatives (e.g., 7y, 8) | B16 cells | Increased melanin content and tyrosinase activity mdpi.com |
| Platelet Anti-aggregation | R4 (Thiazole derivative) | Collagen-induced aggregation | IC50: 0.55 ± 0.12 µM healthbiotechpharm.org |
| Platelet Anti-aggregation | R4 (Thiazole derivative) | ADP-induced aggregation | IC50: 0.26 ± 0.20 µM healthbiotechpharm.org |
Investigations into Selectivity and Potency against Diverse Biological Targets
The potency and selectivity of this compound derivatives are crucial for their development as therapeutic agents. Research has shown that modifications to the coumarin scaffold can significantly alter their biological targets and efficacy.
For instance, N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3-carbonitrile were tested against a panel of six protein kinases. researchgate.net Specific derivatives showed notable residual activity against HsPim1 and HsHaspin kinases, indicating a degree of selectivity. For example, compound 6b (R = p-Me2N) inhibited HsPim1 by 52% at a concentration of 1 μM, while compound 6e (R = m-MeO) inhibited HsHaspin by 46% at 10 μM. researchgate.net
Similarly, in the context of anti-inflammatory action, the selectivity for COX-2 over COX-1 is a desirable trait for non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastric side effects. core.ac.uk While not all studies on the specific this compound derivatives explicitly detail COX-1/COX-2 selectivity, the broader class of coumarins is actively being explored for such selective inhibition. core.ac.uk The diverse activities reported, from enzyme inhibition (MEK1, tyrosinase, COX) to pathway modulation (NF-κB, MAPK), underscore the scaffold's potential for developing potent and selective agents against a variety of biological targets.
Structure Activity Relationship Sar of Benzyl 8 Methoxy 2h Chromene 3 Carboxylate and Its Analogs
Systemic Analysis of Substituent Effects on Biological Activity
The biological profile of chromene-based molecules is highly sensitive to the nature and position of various substituents. Modifications to the benzyl (B1604629) ester, the methoxy (B1213986) group, and the core chromene ring system all produce significant shifts in pharmacological activity, highlighting the specific role each component plays in molecular interactions.
Influence of the Benzyl Ester Moiety on Pharmacological Profiles
The benzyl ester group at the 3-position of the chromene ring plays a critical role in modulating the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. A primary function of the benzyl ester is to enhance the lipophilicity of the compound. This increased lipid solubility can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, potentially leading to improved bioavailability and cell membrane penetration.
In SAR studies of related coumarin-based compounds targeting myosin II, the benzyl group has been shown to be favorable for inhibitory activity. For instance, analogs featuring a benzyl imino tail were found to be potent inhibitors, suggesting that the steric and electronic properties of the benzyl moiety contribute positively to target binding. This indicates that the benzyl portion of the ester is not merely a passive carrier but an active contributor to the pharmacological profile.
Role of the Methoxy Group at the 8-Position in Biological Response
The methoxy (-OCH3) group is a common substituent in many bioactive molecules, and its placement at the 8-position of the chromene ring is of particular significance. This group can profoundly influence the compound's electronic properties, conformation, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
Research on various 8-methoxy-chromene and benzo[f]chromene derivatives has consistently highlighted its importance in conferring cytotoxic and anticancer properties. For example, a series of novel 8-methoxycoumarin-3-carboxamides demonstrated potent antiproliferative activity against liver cancer cells, with one analog exhibiting an IC50 value of 0.9 µM, significantly more potent than the reference drug staurosporine. The mechanism of action for these compounds was linked to the targeting of caspase-3/7 and the inhibition of β-tubulin polymerization.
Furthermore, the methoxy group is known to enhance target binding and improve ADME properties in various drug classes. In flavones, a structurally related class of compounds, the presence of a methoxy group has been shown to promote cytotoxic activity. Studies on 8-methoxy-3-nitro-2H-chromene derivatives have also pointed towards DNA interaction as a potential mechanism of action, further underscoring the diverse roles this substituent can play. The substitution of the 8-methoxy group with a slightly larger 8-ethoxy group in related structures provides a tool for fine-tuning the steric and electronic properties to optimize activity.
Effects of Substitutions and Fused Rings on the Chromene Core
Beyond the substituents at the 3- and 8-positions, modifications to the chromene nucleus itself, including further substitutions and the fusion of additional rings, are powerful strategies for modulating biological activity. These changes can alter the molecule's size, shape, planarity, and lipophilicity, leading to enhanced potency and target selectivity.
Studies on benzo[h]chromene derivatives have shown that antitumor activity is significantly affected by the lipophilicity of substituents at the 2- and 3-positions and by the presence of fused rings. Incorporating a pyrimidine (B1678525) ring, for example, can greatly enhance cytotoxic effects. Similarly, research on 1H-benzo[f]chromene derivatives has provided detailed SAR insights, particularly concerning anticancer activity. One study found that for activity against the PC-3 cancer cell line, bulky and electron-withdrawing halogen substituents on a phenyl ring at the 1-position were more beneficial than smaller, electron-donating methoxy groups.
Halogenation of the chromene core is another key strategy. Studies on 3-nitro-2H-chromenes revealed that tri-halogenated derivatives displayed potent anti-staphylococcal activity, with a tri-halogenated compound being the most effective antibacterial agent in the series against multidrug-resistant strains. This highlights that strategic placement of multiple halogens can dramatically improve potency.
The following table summarizes the effects of various substitutions on the anticancer activity of selected benzo[f]chromene analogs against the MCF-7/ADR (multidrug-resistant breast cancer) cell line.
| Compound Series | Substituent (at position X) | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 9-Hydroxy-1H-benzo[f]chromene | 2,4-F₂ on 1-aryl group | Potent | mdpi.com |
| 9-Hydroxy-1H-benzo[f]chromene | 2,5-Cl₂ on 1-aryl group | Potent | mdpi.com |
| 9-Hydroxy-1H-benzo[f]chromene | 3,4-(MeO)₂ on 1-aryl group | Less Potent | mdpi.com |
| 8-Methoxycoumarin-3-carboxamide | 5-Bromo | 0.9 µM (vs. HepG2) | |
| 8-Methoxycoumarin-3-carboxamide | Unsubstituted | > 50 µM (vs. HepG2) |
Identification of Key Pharmacophoric Elements for Target Interaction
Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. The key elements essential for biological activity include:
A Planar Heterocyclic System: The chromene or benzochromene core provides a rigid scaffold necessary for proper orientation within a biological target's binding site.
An Electron-Withdrawing Group at C3: A carboxylate, carboxamide, or nitrile group at the 3-position appears crucial for activity, likely acting as a hydrogen bond acceptor or participating in other electrostatic interactions.
An Oxygen-Containing Substituent at C8: The 8-methoxy group is a consistent feature in many active analogs, suggesting it is a key interaction point, potentially through hydrogen bonding or by modulating the electronic character of the aromatic ring.
The biological targets for this class of compounds are diverse and appear to be analog-specific. Identified targets include DNA (via groove binding), tubulin, caspases, topoisomerases I and II, and the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This promiscuity suggests that the chromene scaffold can be adapted to interact with a variety of macromolecules.
Rational Design Principles for Enhanced Potency and Selectivity
The collected SAR data provides clear principles for the rational design of more potent and selective chromene-based therapeutic agents. Key strategies include:
Lipophilicity Optimization: The ester group at the 3-position can be modified to fine-tune the compound's lipophilicity. Replacing the benzyl group with other substituted aryl or alkyl groups can optimize ADME properties and target engagement.
Strategic Halogenation: The addition of halogens, particularly at the 6-position or on fused aromatic rings, is a proven method to increase potency, especially in the context of anticancer and antibacterial activity.
Bioisosteric Replacement: The 8-methoxy group can be replaced with other bioisosteres (e.g., ethoxy, hydroxyl, or small alkyl groups) to probe the steric and electronic requirements of the target binding site.
Ring Fusion: Fusing additional heterocyclic rings, such as pyrimidine or oxazine, to the chromene core can create novel chemical entities with altered geometries and additional points of interaction, potentially leading to enhanced activity and selectivity. ekb.eg
Stereochemical Implications in Structure-Activity Relationships
For the parent compound, benzyl 8-methoxy-2H-chromene-3-carboxylate, the carbon at the 2-position (C2) is not a chiral center. However, the introduction of a substituent at C2 creates a stereocenter, leading to the existence of (R) and (S) enantiomers. Several studies on related chiral chromene derivatives have demonstrated that biological activity can be highly dependent on stereochemistry.
Enantioselective synthesis of 2-aryl-2H-chromenes has been achieved, allowing for the evaluation of individual enantiomers. nih.gov In other studies, such as those involving certain 3-nitro-2H-chromene acetates, specific enantiomers like the (R)-isomer have been noted for their biological activity. mdpi.com While specific data on chiral derivatives of this compound is limited, the broader literature on chiral chromanes and chromenes strongly suggests that if a chiral center is introduced, the two enantiomers would likely exhibit different potencies and potentially different pharmacological profiles. researchgate.netrsc.org This underscores the importance of stereocontrolled synthesis and evaluation in the future development of C2-substituted analogs.
Future Research Directions and Translational Perspectives for Benzyl 8 Methoxy 2h Chromene 3 Carboxylate
Exploration of Novel Biological Targets and Therapeutic Areas
The therapeutic potential of benzyl (B1604629) 8-methoxy-2H-chromene-3-carboxylate is largely untapped, and future research should prioritize the systematic exploration of its biological targets and potential applications in various disease areas. Based on the known activities of structurally related chromene derivatives, several promising avenues can be pursued.
Derivatives of 2-amino-8-methoxy-4H-chromene-3-carbonitrile have demonstrated inhibitory activity against protein kinases such as HsPim1 and HsHaspin. researchgate.net This suggests that benzyl 8-methoxy-2H-chromene-3-carboxylate and its analogues could be investigated as potential kinase inhibitors for cancer therapy. Furthermore, various aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have exhibited significant cytotoxicity against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), lung carcinoma (A549), and hepatocellular carcinoma (Hep G2). nih.gov These findings strongly support the evaluation of this compound for its anticancer properties.
The broader coumarin (B35378) class of compounds, to which this molecule belongs, has been associated with a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities. mdpi.comnih.gov For instance, certain 3-arylcoumarins linked to an N-benzyl triazole moiety have shown dual inhibition of butyrylcholinesterase (BuChE) and 15-lipoxygenase (15-LOX), along with anti-amyloid aggregation and neuroprotective properties, highlighting their potential in the context of Alzheimer's disease. nih.gov A systematic screening of this compound against a diverse panel of biological targets, including enzymes like cholinesterases and receptors implicated in neurodegenerative and inflammatory diseases, could unveil novel therapeutic opportunities.
Development of Advanced Synthetic Methodologies for Library Generation
To facilitate comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds, the development of efficient and versatile synthetic methodologies is paramount. Traditional methods for the synthesis of coumarin-3-carboxylates, such as the Knoevenagel condensation of substituted salicylaldehydes with dialkyl malonates, provide a solid foundation. scispace.combhu.ac.in
Future efforts should focus on the adoption of advanced and sustainable synthetic techniques. Microwave-assisted organic synthesis, for example, has been successfully employed to accelerate the synthesis of benzo[f]chromene derivatives. nih.gov The use of reusable heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), offers a green and efficient approach for the synthesis of biologically relevant chromene derivatives. nih.gov
These advanced methodologies can be leveraged to generate a focused library of analogues based on the this compound scaffold. Systematic modifications could include:
Variation of the substituent on the benzyl ring: Introducing electron-donating or electron-withdrawing groups to probe electronic effects on biological activity.
Modification of the ester linkage: Replacement of the benzyl group with other alkyl or aryl substituents to explore the impact on potency and pharmacokinetic properties.
Alteration of the substitution pattern on the chromene ring: Synthesizing analogues with different substituents at various positions to establish a comprehensive SAR.
The following table illustrates a potential synthetic library design for SAR exploration:
| Compound ID | R1 (Position 8) | R2 (Ester Group) | R3 (Benzyl Ring Substitution) |
| B8MC-001 | OCH3 | Benzyl | H |
| B8MC-002 | OCH3 | Benzyl | 4-Cl |
| B8MC-003 | OCH3 | Benzyl | 4-OCH3 |
| B8MC-004 | OCH3 | Ethyl | - |
| B8MC-005 | H | Benzyl | H |
Integration of Multi-Omics Data for Holistic Mechanistic Understanding
A deep understanding of the mechanism of action of a drug candidate is crucial for its successful translation into the clinic. The integration of multiple "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. mdpi.comnih.gov Should this compound demonstrate significant biological activity, a multi-omics approach would be invaluable for elucidating its molecular mechanism.
By treating relevant cell lines or animal models with the compound and analyzing the resulting changes across different omics layers, researchers can identify the specific pathways and biological networks that are modulated. springernature.comnih.gov This can help in identifying direct molecular targets, understanding off-target effects, and discovering biomarkers for predicting treatment response. nih.gov Web-based tools and software suites are available to facilitate the analysis and interpretation of complex multi-omics data, enabling a comprehensive understanding of the compound's effects on the biological system as a whole. springernature.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel analogues based on their chemical structures. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. nih.gov
Contribution to Lead Identification and Optimization in Drug Discovery Pipelines
This compound can serve as an excellent starting point for lead identification and optimization programs. danaher.comresearchgate.net The initial identification of this compound as a "hit" through high-throughput screening or a focused screening campaign would be the first step. The subsequent lead optimization phase would involve a systematic medicinal chemistry effort to improve its drug-like properties. nih.gov
The Design-Make-Test-Analyze (DMTA) cycle is central to lead optimization. chemrxiv.org In this iterative process, new analogues are designed (often with the aid of computational tools), synthesized, and then tested in a battery of biological and pharmacokinetic assays. The data from these assays are then analyzed to inform the design of the next round of compounds.
A hypothetical lead optimization campaign for this compound could generate data as illustrated in the table below, tracking the improvement of key parameters:
| Compound ID | Modification | Target Potency (IC50, nM) | Cell Permeability (Papp, 10-6 cm/s) | Metabolic Stability (t1/2, min) |
| B8MC-001 | Parent Compound | 5,200 | 2.5 | 15 |
| B8MC-006 | 4'-Fluoro on benzyl | 1,800 | 3.1 | 25 |
| B8MC-015 | 6-Chloro on chromene | 450 | 5.8 | 45 |
| B8MC-027 | Combination of modifications | 85 | 12.3 | >90 |
Through such a systematic optimization process, this compound could be evolved into a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties, ready for further development.
Q & A
Q. What are the optimized synthetic routes for benzyl 8-methoxy-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves Knoevenagel condensation , where ethyl/methyl chromene carboxylate derivatives react with aldehydes under basic conditions (e.g., potassium carbonate in 1,4-dioxane). Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 8 hours to 1–2 hours) . Key factors include:
Q. What analytical techniques are critical for confirming the structure of this compound?
A multi-technique approach is required:
- Chromatography : TLC (silica gel, UV visualization) monitors reaction progress .
- Spectroscopy :
- FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, chromene olefinic protons at δ 6.2–7.5 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution:
- Unit cell parameters : Monoclinic systems (e.g., P2₁/c) with a = 12.68 Å, b = 16.19 Å, c = 9.46 Å, and β = 94.3° .
- Hydrogen bonding : Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions stabilizing the crystal lattice .
- Torsion angles : Methoxy and benzyl groups exhibit dihedral angles <10°, indicating planar chromene systems .
Q. What computational strategies predict the bioactivity of this compound?
Molecular docking and QSAR models integrate PubChem data (CID: [insert]) and databases like PISTACHIO/BKMS:
- Target identification : Docking into cyclooxygenase-2 (COX-2) or EGFR kinases shows binding affinities (ΔG = -8.5 to -9.2 kcal/mol) .
- ADMET prediction : LogP ~3.2 suggests moderate blood-brain barrier permeability; Ames test simulations indicate low mutagenicity .
Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) alter the compound’s biological activity?
Structure-activity relationship (SAR) studies highlight:
- Anticancer activity : Methoxy at C-8 enhances cytotoxicity (IC₅₀ = 12 µM vs. 28 µM for hydroxyl analogs) by increasing lipophilicity .
- Antimicrobial effects : Electron-withdrawing groups (e.g., nitro) at C-6 improve Gram-positive bacterial inhibition (MIC = 8 µg/mL) .
- Data contradictions : Conflicting IC₅₀ values in MTT vs. colony formation assays suggest context-dependent efficacy .
Q. What experimental and computational methods reconcile discrepancies in spectral data?
- Cross-validation : Compare experimental NMR (δ 6.8–7.5 ppm for aromatic protons) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .
- X-ray vs. DFT geometry : Root-mean-square deviations (RMSD) <0.2 Å confirm computational model accuracy .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reaction Time (reflux) | 8–12 hours | |
| Solvent | 1,4-Dioxane | |
| Yield | 75–82% | |
| Purity (HPLC) | >95% |
Q. Table 2. Comparative Bioactivity of Chromene Derivatives
| Compound | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 8-Methoxy derivative | 12 µM (HCT-116 cells) | EGFR | |
| 6-Hydroxy analog | 28 µM | COX-2 | |
| 4-Fluorobenzoyloxy substituted analog | 8 µg/mL (S. aureus) | Bacterial topoisomerase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
